molecular formula C10H13NO2 B13359225 Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate

Cat. No.: B13359225
M. Wt: 179.22 g/mol
InChI Key: SABDZPIXZWTAJM-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C10H13NO2. It is a pale yellow solid that is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
  • Ethyl 6-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
  • Ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Uniqueness

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and research applications, where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-3-4-11-9(7)6-8/h3-4,8,11H,2,5-6H2,1H3

InChI Key

SABDZPIXZWTAJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1)NC=C2

Origin of Product

United States

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